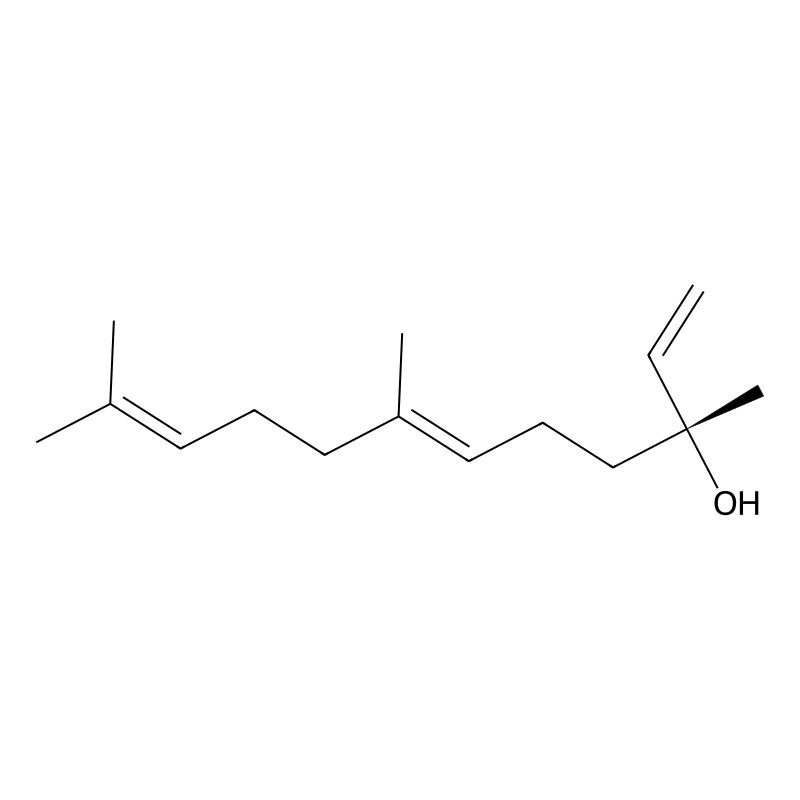

Nerolidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Nerolidol is an acyclic sesquiterpene alcohol characterized by its high molecular weight, pronounced lipophilicity (LogP ~4.6), and extremely low vapor pressure. Commercially procured for both its physicochemical and biological properties, it serves as a critical functional ingredient across multiple industries. In formulation science, its amphiphilic long-chain structure makes it a highly efficient lipid bilayer disruptor, while in fragrance compounding, its tertiary alcohol functionality and low volatility provide exceptional base-note fixation. Unlike highly volatile monoterpenes, nerolidol offers a stable, non-assertive structural foundation for complex mixtures, making it a preferred choice for advanced transdermal delivery systems, synergistic antimicrobial adjuvants, and high-end perfumery [1].

Research Fit

Compound Identity

trans-Nerolidol sesquiterpene alcohol, isomer-specific sourcing for reproducible assays

Formulation Solubility

Miscible with DMF, DMSO, ethanol for flexible solvent system design

Research Context

Supports transdermal permeation, efflux pump, cytotoxicity, and CYP enzyme research models

Substituting nerolidol with simpler monoterpene alcohols (such as linalool or menthol) or synthetic penetration enhancers (like Azone) frequently compromises formulation performance. In transdermal applications, ring-structured or shorter-chain terpenes lack the specific lipid-extraction capacity of nerolidol, resulting in inferior active pharmaceutical ingredient (API) flux and requiring higher, potentially skin-irritating concentrations to achieve similar delivery rates [1]. In fragrance and cosmetic manufacturing, replacing nerolidol with linalool leads to premature evaporation due to a significantly lower boiling point, destroying the fixative anchoring effect required for long-lasting accords. Furthermore, while closely related sesquiterpenes like farnesol offer similar molecular weights, farnesol exhibits higher direct cellular toxicity and a more assertive odor profile, making it a poor substitute when a subtle blending agent or a non-lethal synergistic efflux-pump inhibitor is required[2].

Substitution Risk

Lipophilicity mismatch

Reported LogP ~4.4–5.3 vs linalool ~2.9 may shift transdermal permeation behavior and membrane partitioning

Signaling divergence

Only nerolidol modulated TRP channel-linked endocannabinoid signaling among tested terpenoids; linalool and others did not

Isomer variability

cis- and trans-nerolidol exhibit differential biological activity and retention times; mixed-isomer sourcing may affect reproducibility

Transdermal API Flux Enhancement

Nerolidol's long-chain amphiphilic structure provides exceptional disruption of the highly organized lipid packing in the stratum corneum. In comparative in vitro human skin permeation studies, nerolidol increased the permeability of the hydrophilic drug 5-fluorouracil by up to 20-fold. When compared to monoterpenes with rigid ring structures (such as menthol or camphor), nerolidol demonstrated a significantly higher enhancement ratio for both lipophilic and hydrophilic compounds due to its superior lipid extraction ability driven by its high LogP value[1].

| Evidence Dimension | Transdermal flux enhancement ratio for 5-fluorouracil |

| Target Compound Data | Up to 20-fold increase in permeability |

| Comparator Or Baseline | Ring-structured monoterpenes (e.g., menthol, camphor) and unenhanced baseline |

| Quantified Difference | Achieves a 20-fold flux enhancement over baseline, a significantly higher enhancement ratio than cyclic monoterpenes |

| Conditions | In vitro human skin permeation assay |

Allows pharmaceutical formulators to achieve target transdermal delivery rates using lower enhancer concentrations, minimizing skin irritation compared to synthetic alternatives like Azone.

Supports transdermal formulation screening context

Quantified difference may inform enhancer selection

Low Volatility for Base-Note Fixation

The utility of nerolidol in perfumery is driven by its extremely low volatility compared to common floral monoterpenes. Nerolidol exhibits a boiling point of approximately 276°C and a minimal vapor pressure of 0.0005 hPa at 20°C. In contrast, linalool, a common in-class substitute, boils at ~198°C and evaporates much more rapidly. This substantial molecular weight and hydrogen bonding capability allow nerolidol to function as a highly substantive fixative, stabilizing volatile top accords and extending the longevity of the fragrance profile without overpowering the blend, a distinct advantage over the more assertive farnesol [1].

| Evidence Dimension | Boiling point and vapor pressure (volatility indicators) |

| Target Compound Data | Boiling point ~276°C; Vapor pressure ~0.0005 hPa @ 20°C |

| Comparator Or Baseline | Linalool (Boiling point ~198°C) |

| Quantified Difference | ~78°C higher boiling point and significantly lower evaporation rate |

| Conditions | Standard atmospheric pressure (for BP) and 20°C (for VP) |

Ensures long-lasting fragrance stability and substrate persistence, making it an essential procurement choice for high-end perfumes requiring a subtle structural anchor.

Supports efflux pump inhibitor screening context

NorA overexpression model; reported rank order may require strain-specific validation

Efflux Pump Inhibition for Antimicrobial Synergy

Nerolidol acts as a potent sensitizer and efflux pump inhibitor when co-administered with antimicrobial agents against resistant bacterial strains. In assays utilizing the multi-resistant Staphylococcus aureus 1199B strain (carrying the NorA efflux pump), isolated nerolidol successfully reduced the Minimum Inhibitory Concentration (MIC) of Ethidium Bromide (EtBr) from 64 µg/mL down to 5 µg/mL. This synergistic performance outpaced the standard positive control CCCP and demonstrated a superior adjuvant profile compared to farnesol, which exhibits stronger direct toxicity but less effective synergistic NorA inhibition[1].

| Evidence Dimension | Reduction in MIC of Ethidium Bromide (EtBr) in resistant S. aureus |

| Target Compound Data | MIC reduced to 5 µg/mL |

| Comparator Or Baseline | Baseline (64 µg/mL) and positive control CCCP |

| Quantified Difference | >12-fold reduction in MIC, outperforming the positive control |

| Conditions | Broth microdilution assay using S. aureus 1199B (NorA efflux pump) |

Validates nerolidol as a highly effective, non-lethal adjuvant for restoring the efficacy of conventional antibiotics in agricultural or pharmaceutical formulations targeting resistant pathogens.

Supports cytotoxicity endpoint review across cell models

Cross-study consistency; apoptosis pathway endpoints reported

Supports drug-metabolism interaction study context

Isoform profile may differ from other sesquiterpenes; co-substrate studies advised

Transdermal Drug Delivery Systems

Leveraging its high LogP and long-chain amphiphilic structure, nerolidol is an optimal excipient for transdermal patches and topical creams. It is specifically selected over synthetic enhancers like Azone or cyclic monoterpenes when formulating with difficult-to-deliver APIs (such as 5-fluorouracil), as it maximizes stratum corneum lipid disruption while minimizing skin irritation [1].

Fine Fragrance Base-Note Fixation

Due to its extremely low vapor pressure and high boiling point (~276°C), nerolidol is procured as a structural anchor in perfumery. It is utilized to stabilize highly volatile citrus and floral top notes—outperforming lighter monoterpenes like linalool—providing long-lasting substrate persistence without imparting the assertive, potentially clashing odor profile associated with farnesol [2].

Antimicrobial Adjuvant Formulations

Nerolidol is deployed in pharmaceutical and agricultural antimicrobial formulations to combat resistant bacterial strains. By functioning as a potent efflux pump inhibitor (e.g., against NorA in S. aureus), it sensitizes pathogens to co-administered antibiotics or biocides, allowing formulators to achieve efficacy at significantly lower active ingredient concentrations than would be possible with standalone treatments[3].

Application Fit Matrix

References

- [1] Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, NIH.

- [2] Nerolidol (CAS 7212-44-4) – Premium Natural Floral-Woody for Perfumery. Scentspiracy.

- [3] Comparative Antibacterial and Efflux Pump Inhibitory Activity of Isolated Nerolidol, Farnesol, and α-Bisabolol Sesquiterpenes. Molecules, 2023.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Merck Index, 11th Edition, 6388.

Miguel, M.G.; Dandlen, S.; Figueiredo, A.C.; Barroso, J.G.; Pedro, L.G.; Duarte, A.; Faisca, J. (2008). "ESSENTIAL OILS OF FLOWERS OF CITRUS SINENSIS AND CITRUS CLEMENTINA CULTIVATED IN ALGARVE, PORTUGAL". Acta Horticulturae (773): 89–94. doi:10.17660/ActaHortic.2008.773.12. ISSN 0567-7572.

Kaiser, Roman (1993). The Scent of Orchids. Elsevier. pp. 58, 199–200. ISBN 978-0-444-89841-8.

Chan, Weng-Keong; Tan, Loh Teng-Hern; Chan, Kok-Gan; Lee, Learn-Han; Goh, Bey-Hing (2016-04-28). "Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities". Molecules. 21 (5): 529. doi:10.3390/molecules21050529. PMC 6272852. PMID 27136520.

K. Moser et al. European Journal of Pharmaceutics and Biopharmaceutics 52 (2001) 103-112 doi:10.1016/S0939-6411(01)00166-7

Abel, Christian; Clauss, Maria; Schaub, Andrea; Gershenzon, Jonathan; Tholl, Dorothea (2009). "Floral and insect-induced volatile formation in Arabidopsis lyrata ssp. petraea, a perennial, outcrossing relative of A. thaliana". Planta. 230 (1): 1–11. doi:10.1007/s00425-009-0921-7. PMC 2687518. PMID 19322583.

Benedict, C. R. (1 April 2001). "The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant delta-Cadinene Synthase". Plant Physiology. 125 (4): 1754–1765. doi:10.1104/pp.125.4.1754. PMC 88832. PMID 11299356.open access

Explore Compound Types